LY518674

PPARα agonist potency receptor binding affinity in vitro pharmacology

LY518674 (CAS 425671-29-0) is a highly potent, selective PPARα agonist (EC50 42 nM; >3,000-fold selectivity over PPARγ/δ). Unlike fibrates, it enables exclusive PPARα-dependent ABCA1/HDL pathway activation without off-target crosstalk — essential for unambiguous transcriptional studies (CRISPR validation, ChIP-seq, reporter assays). Its unique dual effect (↑apoA-I production 31%, ↑catabolic rate 33%) distinguishes it for HDL metabolism research. The preferred benchmark compound for PPARα assay development and agonist screening.

Molecular Formula C23H27N3O4
Molecular Weight 409.5 g/mol
CAS No. 425671-29-0
Cat. No. B1675707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY518674
CAS425671-29-0
SynonymsLY518674;  LY-518674;  LY 518674.
Molecular FormulaC23H27N3O4
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(=O)NC(=N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O
InChIInChI=1S/C23H27N3O4/c1-16-7-9-18(10-8-16)15-26-22(29)24-20(25-26)6-4-5-17-11-13-19(14-12-17)30-23(2,3)21(27)28/h7-14H,4-6,15H2,1-3H3,(H,27,28)(H,24,25,29)
InChIKeyPNHFDVSKDSLUFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY518674 (CAS 425671-29-0): A Potent and Selective PPARα Agonist for Lipid Metabolism Research


LY518674 (CAS 425671-29-0), chemically known as 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid, is a synthetic, potent, and highly selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα) [1]. Developed by Eli Lilly and Company, it belongs to the class of triazolone-based PPARα agonists and was designed to improve upon the potency and receptor selectivity of first-generation fibrate drugs like fenofibrate [2]. In vitro, LY518674 activates human PPARα with an EC50 of 42 nM and demonstrates >3000-fold greater binding affinity for PPARα compared to fenofibric acid [1]. While its clinical development was discontinued after Phase 2 trials due to an unexpected LDL-C elevation profile and creatinine increases, LY518674 remains a valuable research tool for dissecting PPARα-mediated transcriptional regulation, apolipoprotein kinetics, and the complex balance between lipoprotein production and catabolism [3].

Why LY518674 (CAS 425671-29-0) Cannot Be Substituted with Generic Fenofibrate or Other Fibrates in Mechanistic Studies


Substituting LY518674 with generic fenofibrate, bezafibrate, or gemfibrozil in research applications introduces critical confounding variables that undermine experimental interpretation. While fenofibrate is a relatively weak PPARα agonist requiring milligram doses (200 mg clinically), LY518674 exhibits approximately 10,000-fold greater potency, enabling interrogation of PPARα biology at microgram doses (10–100 μg) without the off-target PPARγ and PPARδ activation observed with bezafibrate and gemfibrozil [1]. More importantly, LY518674 and fenofibrate produce divergent effects on key lipid parameters in both preclinical models and human trials—most notably, LY518674 induces a dose-dependent 19.5% increase in LDL-C that fenofibrate does not (2.3%) [2]. Furthermore, LY518674 demonstrates exclusive PPARα-dependent transcriptional activation of ABCA1 and HDL biogenesis pathways, whereas bezafibrate and gemfibrozil recruit PPARβ/δ and PPARγ signaling, confounding pathway-specific conclusions [3]. These quantitative and mechanistic differences render LY518674 the essential comparator or tool compound when studying selective PPARα pharmacology.

Quantitative Differential Evidence: LY518674 (CAS 425671-29-0) Versus Fenofibrate and Other Fibrates


In Vitro PPARα Potency: LY518674 Displays 3,100-Fold Greater Functional Activity Than Fenofibric Acid

LY518674 demonstrates markedly superior in vitro potency at human PPARα compared to the active metabolite of fenofibrate. In transient cotransfection assays, LY518674 exhibited an EC50 of 42 nM for human PPARα, whereas fenofibric acid was 3,100-fold less potent in the same assay system [1]. Additionally, in direct receptor binding competition assays, LY518674 displayed >3,000-fold greater binding affinity than fenofibric acid [1]. This potency differential translates to effective PPARα activation at nanomolar versus micromolar concentrations, establishing LY518674 as a high-precision tool for studying PPARα biology without requiring supraphysiological compound concentrations that may introduce off-target effects.

PPARα agonist potency receptor binding affinity in vitro pharmacology EC50 comparison

PPAR Subtype Selectivity: LY518674 Exhibits Exclusive PPARα-Dependent Transcriptional Activation Unlike Bezafibrate and Gemfibrozil

LY518674 demonstrates exclusive dependence on PPARα for transcriptional activation of ABCA1 and HDL biogenesis pathways, in contrast to bezafibrate and gemfibrozil which recruit PPARβ/δ and PPARγ. In mouse fibroblasts lacking PPARα expression, the effects of LY518674 and fenofibrate on ABCA1 expression were markedly diminished, whereas induction by bezafibrate, gemfibrozil, GW501516 (PPARδ agonist), and pioglitazone (PPARγ agonist) was retained [1]. Furthermore, activation of LXR responsive element (LXRE)-luciferase activity was exclusively PPARα-dependent for LY518674 and fenofibrate, but non-exclusively dependent for bezafibrate and gemfibrozil [1]. This establishes LY518674 and fenofibrate as the only compounds in the study that rely solely on PPARα for these transcriptional effects.

PPAR subtype selectivity ABCA1 expression HDL biogenesis transcriptional regulation

Clinical LDL-C Differential Effect: LY518674 Increases LDL-C by 19.5% Versus 2.3% for Fenofibrate in Dyslipidemia Patients

In a 12-week, randomized, double-blind, placebo-controlled trial in patients with atherogenic dyslipidemia (N=309), LY518674 produced a dose-dependent increase in LDL-C that was quantitatively and statistically distinct from fenofibrate. At the 100 μg dose, LY518674 increased LDL-C by 20.4 mg/dL (19.5% from baseline), whereas fenofibrate 200 mg increased LDL-C by only 0.3 mg/dL (2.3%) [1]. The between-treatment difference reached statistical significance at P≤0.01 [1]. Notably, while both compounds similarly reduced triglycerides (34.9%–41.7% for LY518674 versus 32.8% for fenofibrate) and raised HDL-C (5.9 mg/dL for LY518674 25 μg versus 5.5 mg/dL for fenofibrate, P=0.79), the divergent LDL-C response represents a key phenotypic discriminator [1].

LDL cholesterol atherogenic dyslipidemia clinical lipidology PPARα agonist class effects

Apolipoprotein A-I Kinetics: LY518674 Increases Both ApoA-I Production and Catabolism in Humans, Distinct from Fibrate Class Profile

In an 8-week randomized controlled trial in subjects with metabolic syndrome and low HDL-C, LY518674 (100 μg/day) produced a distinct kinetic signature on apoA-I metabolism that differs from the established fibrate class profile. Using deuterated leucine tracer methodology, LY518674 significantly increased the apoA-I production rate by 31% (P<0.0001) but simultaneously increased the apoA-I fractional catabolic rate (FCR) by 33% (P=0.002), resulting in no net change in plasma apoA-I concentration [1]. For apoA-II, LY518674 increased the production rate by 71% (P<0.0001) with a 25% increase in FCR (P<0.0001), yielding a net significant increase in plasma apoA-II [1]. This dual upregulation of both production and clearance distinguishes LY518674's mechanism from fibrates, which primarily increase apoA-I production with more modest effects on catabolism [2].

apolipoprotein kinetics HDL metabolism metabolic syndrome stable isotope tracer studies

Pharmacokinetic Profile: Rapid Absorption and Predominantly Renal Elimination Distinguish LY518674 from Fenofibrate

LY518674 exhibits a distinct human pharmacokinetic profile characterized by rapid absorption (Cmax achieved within 0.5–1.0 hour post-dose) and predominantly renal elimination (74% of dose excreted in urine), with the parent compound accounting for 66% of total plasma radioactivity AUC0-inf and at least 69% of excreted drug-related material in urine and feces [1]. In contrast, fenofibrate is a prodrug requiring metabolic activation to fenofibric acid, undergoes extensive hepatic metabolism, and exhibits a longer Tmax of 4–6 hours with primarily renal elimination of conjugates [2]. LY518674 demonstrates minimal first-pass metabolism (parent compound accounts for 79% of 14C AUC at Tmax) and an elimination half-life of 9.7 hours for parent compound versus 16.9 hours for total 14C-labeled material [1].

pharmacokinetics drug disposition absorption elimination human PK

Creatine Phosphokinase Safety Differential: Fenofibrate Elevates CPK While LY518674 Does Not

In the 12-week randomized dyslipidemia trial, fenofibrate produced a statistically significant increase in creatine phosphokinase (CPK) compared to placebo (P=0.004), whereas LY518674 at all tested doses (10, 25, 50, and 100 μg) did not significantly elevate CPK relative to placebo [1]. Both compounds increased serum creatinine to a similar extent, with 38% of fenofibrate-treated patients and 37.3% of LY518674-treated patients (50 μg and 100 μg doses) exceeding the upper limit of normal (P≤0.001 vs placebo) [1]. No cases of rhabdomyolysis or acute renal failure occurred with either agent [1].

drug safety creatine phosphokinase CPK myopathy fibrate adverse effects

Optimal Research and Procurement Applications for LY518674 (CAS 425671-29-0) Based on Quantitative Evidence


PPARα Target Validation and Pathway Dissection Studies Requiring Subtype-Selective Activation

LY518674 is optimally deployed in studies requiring unambiguous, PPARα-specific transcriptional activation. Unlike bezafibrate and gemfibrozil, which recruit PPARβ/δ and PPARγ, LY518674 demonstrates exclusive PPARα dependence for ABCA1 upregulation and HDL biogenesis pathways [1]. This selectivity, combined with 3,100-fold greater in vitro potency than fenofibric acid (EC50 42 nM vs fenofibric acid) , enables researchers to attribute observed biological effects specifically to PPARα agonism without off-target receptor contributions. Applications include: (1) CRISPR/Cas9 PPARα knockout validation studies, (2) ChIP-seq analysis of PPARα genomic occupancy, (3) transcriptional profiling of PPARα-responsive gene networks, and (4) counter-screening against PPARγ and PPARδ agonists in phenotypic assays.

Apolipoprotein Kinetic Studies Using Stable Isotope Tracer Methodology

LY518674's unique kinetic signature—increasing apoA-I production by 31% while simultaneously increasing fractional catabolic rate by 33% [1]—makes it an essential tool for investigating the dynamic regulation of HDL metabolism. This dual effect on production and clearance distinguishes LY518674 from fibrates, which primarily affect production . Researchers studying reverse cholesterol transport, HDL functionality, or apolipoprotein turnover should prioritize LY518674 when a PPARα agonist that robustly engages both synthetic and catabolic pathways is required. The compound's rapid absorption (Tmax 0.5–1.0 hr) and 9.7-hour half-life also facilitate precise dosing in kinetic protocols requiring stable plasma concentrations during tracer infusion periods.

Comparative Pharmacology Studies Examining Class Effects Versus Compound-Specific Phenotypes

The stark divergence in LDL-C response—LY518674 increasing LDL-C by 20.4 mg/dL (19.5%) versus fenofibrate's 0.3 mg/dL (2.3%) increase [1]—establishes LY518674 as the essential comparator for distinguishing class-wide PPARα effects from compound-specific pharmacology. Procurement for studies addressing the following questions is particularly warranted: (1) Are triglyceride-lowering and HDL-raising effects truly class effects of PPARα agonists? (2) What mechanisms drive the unexpected LDL-C elevation with potent, selective agonists? (3) How does the balance between apoA-I production and catabolism differ between weak partial agonists (fenofibrate) and potent full agonists (LY518674)? (4) Why do CPK elevations occur with fenofibrate (P=0.004) but not LY518674 [1] despite both elevating creatinine?

In Vitro PPARα Reporter Assays and High-Throughput Screening Panels

With an EC50 of 42 nM for human PPARα in cotransfection assays and >3,000-fold selectivity over other PPAR subtypes [1], LY518674 serves as an ideal positive control and benchmark compound in PPARα reporter gene assays, GAL4-PPARα chimeric receptor systems, and cell-based phenotypic screens. Its high potency enables robust assay windows at low nanomolar concentrations, minimizing solvent interference and cytotoxicity that can confound assays using micromolar fenofibrate concentrations. Applications include: (1) PPARα assay validation and quality control, (2) benchmarking novel PPARα agonist potency, (3) selectivity profiling panels, and (4) concentration-response curve generation for reference compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY518674

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.